molecular formula C18H18Cl2N2O5S B3699111 ethyl 4-{[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

ethyl 4-{[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Cat. No.: B3699111
M. Wt: 445.3 g/mol
InChI Key: TVMDAJCJNJEHIN-UHFFFAOYSA-N
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Description

Ethyl 4-{[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a synthetic organic compound that belongs to the class of benzoate esters. This compound is characterized by its complex structure, which includes a benzoate ester linked to a glycyl group substituted with a 2,5-dichlorophenyl and a methylsulfonyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate typically involves multiple steps:

    Formation of the Glycyl Intermediate: The initial step involves the reaction of 2,5-dichloroaniline with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(2,5-dichlorophenyl)-N-(methylsulfonyl)amine.

    Coupling with Glycine: The intermediate is then coupled with glycine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycine.

    Esterification: The final step involves the esterification of the carboxyl group of the glycyl intermediate with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or sulfides, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines or sulfides.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 4-{[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 4-{[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the dichlorophenyl group may interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
  • Ethyl 4-{[N-(2,5-difluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
  • Ethyl 4-{[N-(2,5-dichlorophenyl)-N-(ethylsulfonyl)glycyl]amino}benzoate

Uniqueness

Ethyl 4-{[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and methylsulfonyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[[2-(2,5-dichloro-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O5S/c1-3-27-18(24)12-4-7-14(8-5-12)21-17(23)11-22(28(2,25)26)16-10-13(19)6-9-15(16)20/h4-10H,3,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMDAJCJNJEHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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